molecular formula C7H11BrN2 B8036749 4-bromo-1-isopropyl-5-methyl-1H-imidazole

4-bromo-1-isopropyl-5-methyl-1H-imidazole

Cat. No.: B8036749
M. Wt: 203.08 g/mol
InChI Key: FQNGDFHVKXSLEH-UHFFFAOYSA-N
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Description

4-bromo-1-isopropyl-5-methyl-1H-imidazole is a useful research compound. Its molecular formula is C7H11BrN2 and its molecular weight is 203.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methyl-1-propan-2-ylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-5(2)10-4-9-7(8)6(10)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNGDFHVKXSLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Incorporation During Imidazole Ring Synthesis:

Multicomponent reactions (MCRs) are highly efficient for constructing the imidazole (B134444) scaffold with the desired substitution pattern in a single step. By selecting appropriate starting materials, the C5-methyl group can be embedded from the outset.

Van Leusen Imidazole Synthesis: This powerful method involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org To achieve a C5-methyl substituent, a modified TosMIC reagent bearing a methyl group on the α-carbon (e.g., 1-(tosyl)ethyl isocyanide) can be employed. The reaction proceeds via a [3+2] cycloaddition, where the substituted isocyanide provides the C4 and C5 atoms of the imidazole ring. This approach offers high regioselectivity in placing the methyl group at the C5 position. nih.gov

Debus-Radziszewski Imidazole Synthesis: As one of the oldest and most versatile methods, this synthesis condenses a 1,2-dicarbonyl compound, an aldehyde, and an amine (or ammonia). mdpi.comwikipedia.orgresearchgate.net To introduce a C5-methyl group, a 1,2-dicarbonyl precursor such as 2,3-butanedione (diacetyl) can be used. In this case, 2,3-butanedione serves as the four-carbon backbone that will become the C4-C5 and attached methyl groups of the final imidazole product.

Post Synthetic C5 Functionalization:

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Functional Group Compatibility

The synthesis of a multisubstituted imidazole like 4-bromo-1-isopropyl-5-methyl-1H-imidazole can be envisioned through several overarching strategies, each with distinct advantages and disadvantages regarding efficiency, potential for large-scale production, and tolerance of various chemical functionalities. The main approaches include multicomponent reactions (MCRs) and stepwise synthetic sequences.

Multicomponent Reactions (MCRs):

Efficiency: The Van Leusen reaction is known for its good to excellent yields in preparing 1,4,5-trisubstituted imidazoles. nih.govorganic-chemistry.org The Debus-Radziszewski reaction, while commercially used, can sometimes suffer from lower yields and the formation of side products, though modern modifications using microwave irradiation or specific catalysts have improved its efficiency. wikipedia.orgijprajournal.com

Scalability: The Debus-Radziszewski reaction is used in industrial settings, indicating its scalability. MCRs in general can be scalable, as they are often one-pot procedures, which is advantageous for large-scale manufacturing. However, the purification of the final product from a complex reaction mixture can sometimes pose a challenge.

Functional Group Compatibility: The Van Leusen reaction is generally compatible with a range of functional groups. nih.gov The classic Debus-Radziszewski synthesis, which may use harsh conditions like high temperatures and ammonia, can be less tolerant of sensitive functional groups. ijprajournal.com Modern catalyzed versions often proceed under milder conditions, improving compatibility. researchgate.net

Stepwise Synthetic Routes:

A stepwise approach involves the sequential introduction of substituents onto a simpler imidazole core. For the target molecule, a plausible route could be the N-isopropylation of 4-bromo-5-methyl-1H-imidazole or the bromination of 1-isopropyl-5-methyl-1H-imidazole.

Scalability: Stepwise syntheses are very common in industrial production. While they involve more unit operations, the reactions are often more controllable and easier to monitor, which is a key consideration for scalability and safety. The need for purification at each step can, however, increase costs and time on a large scale.

Functional Group Compatibility: This approach allows for the protection of sensitive functional groups if necessary. The choice of reagents and reaction conditions can be tailored at each specific step (e.g., bromination, alkylation) to be compatible with the functionalities present on the molecule, offering high flexibility.

The following table provides a comparative summary of these synthetic strategies.

Synthetic StrategyEfficiency (Yield)ScalabilityFunctional Group Compatibility
Van Leusen Synthesis Generally Good to ExcellentModerate to Good; one-pot nature is advantageous, but reagent cost (TosMIC) can be a factor.Good; tolerates a variety of functional groups on aldehyde and amine components. nih.gov
Debus-Radziszewski Synthesis Variable; can be low in classic protocols but improved with modern catalysts/conditions. ijprajournal.comGood; proven in commercial applications. wikipedia.orgModerate; classic conditions can be harsh. Milder, catalyzed versions show broader compatibility.
Stepwise Functionalization Overall yield can be lower due to multiple steps. Regioisomer formation can reduce effective yield. thieme-connect.deGood; reactions are individually controllable and well-understood, but multiple steps increase operational complexity.High; conditions for each step can be chosen specifically to tolerate existing groups. Protection strategies can be employed.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1 Isopropyl 5 Methyl 1h Imidazole

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Brominated C4-Position

Nucleophilic aromatic substitution (SNAr) on a halogenated imidazole (B134444) ring is a feasible, albeit challenging, reaction pathway. The success of such reactions often depends on the electronic activation of the imidazole ring. For an SNAr reaction to proceed, the aromatic ring must typically be activated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex.

The direct displacement of the bromide in 4-bromo-1-isopropyl-5-methyl-1H-imidazole by an amine nucleophile represents a direct route to C-N bond formation. While specific studies on this exact molecule are not prevalent, the reactivity of similar bromo-nitroimidazoles provides insight. For instance, the nitro group in compounds like 1-benzyl-5-bromo-4-nitroimidazole acts as a powerful electron-withdrawing group, activating the C5-position for nucleophilic attack. rsc.org In the case of this compound, the absence of a strong electron-withdrawing group like a nitro group suggests that forcing conditions, such as high temperatures or the use of a strong base, might be necessary to facilitate amination reactions at the C4 position. The use of palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, often provides a more general and efficient alternative to direct SNAr for aryl amines.

Table 1: Representative Conditions for Amination of Bromo-Heterocycles (Analogous Systems)

Bromo-Heterocycle (Analog)AmineCatalyst / BaseSolventTemp. (°C)Yield (%)
3-Bromo-indazoleAnilinePd2(dba)3 / NaOt-BuToluene10085
2-BromopyridineMorpholinePd(OAc)2 / BINAP / K3PO4Dioxane12092
4-BromoisoquinolinePiperidineCuI / L-proline / K2CO3DMSO9078

This table presents analogous examples from the broader literature on heteroaryl amination to illustrate potential conditions.

The introduction of sulfur and oxygen nucleophiles at the C4-position via SNAr follows similar principles. Research on polyhalogenated and nitro-substituted imidazoles has shown that such reactions are indeed possible. For example, 1-protected derivatives of 2,4,5-tribromoimidazole (B189480) have been shown to react with sodium alkane and arenethiolates, leading to the displacement of the 2-bromine atom. rsc.org Furthermore, 1-benzyl-5-bromo-4-nitroimidazole undergoes displacement of the 5-bromine atom with various nucleophiles. rsc.org These findings underscore the importance of the substitution pattern on the imidazole ring in directing the regiochemical outcome of the reaction. For this compound, thiolation and alkoxylation would likely require conditions that enhance the electrophilicity of the C4 carbon, potentially through the use of a strong base to promote an addition-elimination mechanism.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the C-Br Bond

The C-Br bond at the C4 position of this compound is an ideal anchor for a variety of powerful metal-catalyzed cross-coupling reactions. These reactions offer a versatile and efficient means to construct new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org This reaction is widely used for its mild conditions and tolerance of a broad range of functional groups. libretexts.orgwikipedia.org The C4-bromo substituent of the imidazole renders it a suitable substrate for such couplings. While direct examples for this specific imidazole are not detailed, numerous studies on other bromo-heterocycles, including bromoindazoles and bromopyrimidines, demonstrate the feasibility of this transformation. researchgate.netmdpi.comnih.gov The reaction typically employs a Pd(0) catalyst, which can be generated in situ from a Pd(II) precatalyst, along with a phosphine (B1218219) ligand and a base like potassium carbonate or potassium phosphate. mdpi.comnih.gov

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

Bromo-Heterocycle (Analog)Boronic Acid/EsterCatalyst / LigandBaseSolventYield (%)Reference
3-BromopyrazolePhenylboronic acidXPhos-Pd-G2 / XPhosK3PO4Dioxane/H2O86 nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh3)4K3PO41,4-Dioxane75 mdpi.com
4-BromoimidazolePhenylboronic acidXPhos-Pd-G2 / XPhosK3PO4Dioxane/H2O31 nih.gov

This table showcases representative conditions for analogous bromo-heterocycles.

The Sonogashira coupling reaction is a highly effective method for the formation of a C(sp²)-C(sp) bond, coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The resulting alkynylated imidazoles are valuable building blocks in medicinal chemistry and materials science. The reaction is known to proceed under mild, often room temperature, conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling). wikipedia.org Given the successful Sonogashira coupling of a wide array of bromo-heterocycles, it is expected that this compound would be a competent substrate. researchgate.net

Table 3: Exemplary Sonogashira Coupling Conditions for Bromo-Heterocycles

Bromo-Heterocycle (Analog)AlkyneCatalyst / Co-catalystBaseSolventYield (%)Reference
4-Bromo-1H-indolePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSO87 nih.gov
5-BromoindolePhenylacetylenePd(PPh3)4 / CuIEt3NDMF95 researchgate.net
3-Bromo-isoxazolineTrimethylsilylacetyleneCuBr / BathophenanthrolineK2CO3DMF80 researchgate.net

This table provides examples of Sonogashira reactions on analogous heterocyclic systems.

The Negishi and Stille couplings offer powerful and complementary strategies for forming C-C bonds, significantly broadening the scope of potential modifications to the imidazole core.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgnih.gov A key advantage of the Negishi coupling is its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds, allowing for the introduction of alkyl groups. wikipedia.org The reaction is known for its high functional group tolerance. wikipedia.orgnih.gov The preparation of the organozinc reagent is a critical step, but modern methods have made these reagents more accessible.

The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organohalide, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org Stille reactions are valued for their mild conditions and the stability of organostannane reagents to air and moisture. wikipedia.org A wide variety of R groups can be transferred from the tin atom. organic-chemistry.org A significant drawback is the toxicity of the organotin compounds. organic-chemistry.org

Both reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For this compound, these methods would allow for the introduction of a vast array of aryl, heteroaryl, vinyl, and alkyl substituents at the C4 position.

Table 4: General Conditions for Negishi and Stille Couplings of Aryl Bromides

Coupling ReactionOrganometallic ReagentCatalyst / LigandSolventGeneral ObservationsReference
Negishi R-ZnX (Aryl, Alkyl)Pd(OAc)2 / CPhosTHFEffective for C(sp³)-C(sp²) bonds; tolerates diverse functional groups. nih.gov
Negishi Aryl-ZnClNi(acac)2DMALow-cost nickel catalyst can be effective. wikipedia.orgacs.org
Stille R-SnBu3 (Aryl, Vinyl)Pd(PPh3)4TolueneAir- and moisture-stable reagents; toxic byproducts. wikipedia.orgorganic-chemistry.org
Stille Aryl-SnMe3[iPr2P(o-C6H4)BCy2]AuNTf2DioxaneGold-catalyzed variant for acyl chlorides. nih.gov

This table outlines typical conditions for these coupling reactions as applied to aryl bromides.

Buchwald-Hartwig Amination for Advanced C-N Bond Formation

The Buchwald-Hartwig amination stands as a powerful method for constructing carbon-nitrogen bonds, and its application to heteroaromatic halides like this compound has been a subject of significant research. This palladium-catalyzed cross-coupling reaction allows for the facile introduction of various amine functionalities onto the imidazole ring, a common structural motif in pharmaceuticals and functional materials.

Investigations into the Buchwald-Hartwig amination of bromoimidazoles have revealed the critical role of the ligand, base, and catalyst system in achieving high reaction efficiency. For instance, studies on the amination of 4-bromo-1H-imidazole, a related substrate, have shown that specific phosphine ligands are essential for successful coupling. nih.gov While some ligands effective for other heterocyclic systems proved ineffective for 4-bromo-1H-imidazole, a combination of a suitable palladium precatalyst and a specialized ligand can promote the desired C-N bond formation with a variety of amines, including aliphatic, aromatic, and heteroaromatic amines. nih.gov

The reaction conditions are often tailored to the specific substrates. For example, the coupling of various amines with 4-bromo-1H-1-tritylpyrazole, a structurally analogous compound, was found to be sensitive to the nature of the amine. researchgate.net While the palladium-catalyzed reaction was suitable for aromatic or bulky amines, it was less effective for cyclic or alkylamines that possess β-hydrogens, likely due to competing β-elimination pathways. researchgate.net This highlights the nuanced interplay of steric and electronic factors in determining the outcome of the Buchwald-Hartwig amination.

Microwave-assisted protocols have also been developed to accelerate these coupling reactions, offering advantages in terms of reduced reaction times and often improved yields. beilstein-journals.org The choice of solvent, base (such as KOt-Bu or Cs2CO3), and ligand (like X-Phos) are all crucial parameters that are optimized to achieve the desired transformation efficiently. beilstein-journals.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles

Catalyst SystemLigandBaseSolventAmine ScopeReference
Pd(OAc)2X-PhosKOt-BuToluene/DMFAromatic and Aliphatic Amines beilstein-journals.org
Pd2(dba)3L4LHMDSTHFAromatic and Heteroaromatic Amines nih.gov
Pd(dba)2tBuDavePhostBuOKNot SpecifiedAromatic and Bulky Amines researchgate.net

Electrophilic Aromatic Substitution on the Imidazole Ring: Regioselectivity and Scope

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the electronic effects of the existing substituents on the ring. In the case of this compound, the interplay between the bromo, isopropyl, and methyl groups, as well as the nitrogen atoms within the ring, dictates the position of incoming electrophiles.

Generally, electrophilic substitution on an imidazole ring occurs at the C5 position, as it is the most electron-rich carbon. However, when the C5 position is blocked, as in the title compound, substitution is directed to other available positions. Computational methods, such as the RegioSQM method, have been developed to predict the regioselectivity of EAS reactions in heteroaromatic systems by calculating the free energies of the protonated isomers. chemrxiv.org These models can rationalize the outcomes of a vast number of literature examples of electrophilic halogenations. chemrxiv.org

The mechanism of electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile by the aromatic π-system to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The stability of the intermediate carbocation is a key factor in determining the reaction's regioselectivity. youtube.com

While specific studies on the electrophilic aromatic substitution of this compound are not prevalent in the provided results, the general principles of EAS on substituted imidazoles suggest that reactions like nitration or halogenation would likely occur at the C2 position, influenced by the directing effects of the existing substituents. For example, the nitration of other substituted imidazoles, such as the formation of 4-bromo-5-nitro-1H-imidazole, demonstrates that electrophilic substitution is a viable pathway for functionalizing the imidazole core. nih.gov

Lithiation and Subsequent Electrophilic Quenching for C-C Bond Formation

The generation of organolithium species via metal-halogen exchange is a classic and powerful strategy for forming new carbon-carbon bonds. In the case of this compound, the bromine atom can be exchanged with lithium using a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. This process creates a highly reactive nucleophilic center at the C4 position of the imidazole ring.

The resulting lithiated imidazole can then be "quenched" by reacting it with a wide variety of electrophiles. This allows for the introduction of a diverse array of functional groups at the C4 position. For example, quenching with an aldehyde or ketone would yield the corresponding alcohol. Reaction with carbon dioxide would produce a carboxylic acid, and treatment with an alkyl halide could introduce a new alkyl substituent.

While direct experimental data for the lithiation of this compound is not detailed in the provided search results, this synthetic strategy is well-established for aryl and heteroaryl bromides. The success of such reactions often depends on the stability of the lithiated intermediate and the careful control of reaction conditions, particularly temperature, to avoid side reactions. The resulting functionalized imidazoles are valuable intermediates for the synthesis of more complex molecules. For instance, related imidazole carboxylic acids, such as 4,5-imidazoledicarboxylic acid, are used in the synthesis of biologically active compounds. chemicalbook.com

Radical Reactions Involving the C-Br Bond and its Synthetic Exploitation

The carbon-bromine bond in this compound can also participate in radical reactions. These reactions typically involve the homolytic cleavage of the C-Br bond, which can be initiated by radical initiators (like AIBN), light, or heat. The resulting imidazolyl radical is a reactive intermediate that can undergo various transformations.

One potential application of this reactivity is in radical-based cross-coupling reactions. For instance, in reactions analogous to the Minisci reaction, the imidazolyl radical could add to electron-deficient alkenes or aromatic systems. Another possibility is the use of the bromoimidazole as a substrate in atom transfer radical addition (ATRA) or atom transfer radical cyclization (ATRC) reactions.

The synthetic exploitation of radical reactions involving the C-Br bond of bromoimidazoles offers an alternative to the more common polar, two-electron reaction pathways. This can provide access to unique substitution patterns and molecular architectures that may be difficult to achieve through other means.

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation and Conformational Analysis

High-Resolution NMR Spectroscopy for Complex Structural Assignment and Dynamic Processes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within a molecule, providing deep insights into its electronic environment and connectivity. For 4-bromo-1-isopropyl-5-methyl-1H-imidazole , ¹H and ¹³C NMR would be critical in confirming the substitution pattern on the imidazole (B134444) ring.

In a hypothetical ¹H NMR spectrum, the isopropyl group would exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups. The chemical shift of the methine proton would be influenced by the adjacent nitrogen atom of the imidazole ring. The methyl group attached to the C5 position of the imidazole ring would appear as a singlet. The sole proton on the imidazole ring, at the C2 position, would also present as a singlet, with its chemical shift being sensitive to the electronic effects of the adjacent nitrogen atoms and the bromo and methyl substituents.

The corresponding ¹³C NMR spectrum would show distinct signals for each carbon atom. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) would be particularly informative. The C4 carbon, directly bonded to the bromine atom, would experience a significant downfield shift due to the halogen's inductive effect. Conversely, the C5 carbon bearing the methyl group would be shielded. The isopropyl and methyl carbons would appear in the aliphatic region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these resonances by establishing proton-proton and proton-carbon correlations, respectively. Furthermore, variable temperature NMR studies could reveal information about dynamic processes, such as the rotational barrier of the isopropyl group.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: This data is predictive and for illustrative purposes, as specific experimental data is not publicly available.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Imidazole-H2~7.5~135
Imidazole-C4-~110
Imidazole-C5-~128
Isopropyl-CH~4.5 (septet)~50
Isopropyl-CH₃~1.4 (doublet)~22
Methyl-C5~2.3 (singlet)~12

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Bonding Information

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

The FT-IR spectrum of This compound would be characterized by several key absorption bands. The C-H stretching vibrations of the isopropyl and methyl groups would be observed in the 2850-3000 cm⁻¹ region. The stretching vibrations of the imidazole ring C=C and C=N bonds would appear in the 1500-1650 cm⁻¹ range. The C-N stretching vibrations would likely be found between 1300 and 1400 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the imidazole ring and the C-C bonds of the isopropyl group would likely produce strong Raman signals.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: This data is predictive and for illustrative purposes.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C-H (Aliphatic)Stretching2850-3000
C=C, C=N (Imidazole)Stretching1500-1650
C-N (Imidazole)Stretching1300-1400
C-BrStretching500-650

High-Resolution Mass Spectrometry in Elucidating Reaction Pathways and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For This compound , HRMS would provide the exact mass of the molecular ion, confirming its chemical formula, C₇H₁₁BrN₂. The isotopic pattern of the molecular ion peak would be characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Electron ionization (EI) mass spectrometry would induce fragmentation, providing structural information. Key fragmentation pathways could include the loss of the isopropyl group, the methyl group, or the bromine atom. The fragmentation of the imidazole ring itself could also be observed. This data is invaluable for identifying the compound in complex mixtures and for elucidating reaction pathways in its synthesis or degradation.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This data is predictive and for illustrative purposes.)

IonPredicted m/zDescription
[M]⁺202.0109 / 204.0088Molecular ion (for ⁷⁹Br / ⁸¹Br)
[M-CH(CH₃)₂]⁺159.9687 / 161.9666Loss of isopropyl group
[M-Br]⁺123.0973Loss of bromine atom
[M-CH₃]⁺187.0030 / 189.0009Loss of methyl group

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

While specific crystallographic data for This compound is not publicly available, analysis of related structures, such as 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole, provides a foundation for predicting its solid-state architecture. thieme-connect.com Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Molecular Conformation, Torsion Angle Analysis, and Ring Planarity

A single-crystal X-ray diffraction study would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. The imidazole ring is expected to be largely planar. thieme-connect.com The orientation of the isopropyl and methyl substituents relative to this plane would be of particular interest. Torsion angle analysis would quantify the rotation around the N1-C(isopropyl) bond, which would be influenced by steric interactions with the adjacent C5-methyl and C2-H groups. The bond angles within the imidazole ring would be slightly distorted from ideal values due to the electronic and steric effects of the substituents. thieme-connect.com

Computational and Theoretical Chemistry Insights into 4 Bromo 1 Isopropyl 5 Methyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties, including geometry, vibrational frequencies, and electronic distribution. For 4-bromo-1-isopropyl-5-methyl-1H-imidazole, DFT calculations are crucial for understanding its intrinsic chemical nature.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Illustrative Data for Substituted Imidazoles

Compound Analogue HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Source
Bromo-pyrimidine substituted imidazole (B134444) -6.2967 -1.8096 4.4871 irjweb.com
Imidazole-centred tripodal chromophore (1a) -6.12 -2.45 3.67 rsc.org
Imidazole-centred tripodal chromophore (4b) -5.92 -3.61 2.31 rsc.org
OMe-IPP_BF2 - - 2.087 nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential, with red indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue representing electron-poor areas (positive potential, susceptible to nucleophilic attack). Green and yellow areas denote regions of intermediate potential.

For an imidazole derivative like this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the imidazole ring, particularly the N-3 atom, making them potential sites for electrophilic attack or coordination to metal ions. The bromine atom, being electronegative, would also contribute to the local electronic landscape. The regions around the hydrogen atoms of the alkyl groups would exhibit a positive potential. Understanding these sites is crucial for predicting intermolecular interactions and reaction pathways.

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing insights into the electronic distribution and the nature of chemical bonds. libretexts.orgwikipedia.org While known to be basis-set dependent, it offers a qualitative picture of charge transfer between atoms. researchgate.net In this compound, the nitrogen atoms are expected to carry negative Mulliken charges, indicating their electron-rich character. Conversely, the carbon and hydrogen atoms would possess positive charges.

Bond order analysis, on the other hand, helps in determining the nature (single, double, or triple) and strength of the bonds between atoms. In the imidazole ring, the C-N and C-C bonds would exhibit partial double bond character due to aromaticity. The bond orders involving the substituents (bromo, isopropyl, and methyl groups) would provide information about their electronic influence on the imidazole core.

Illustrative Mulliken Atomic Charges for an Imidazole Derivative

Atom Charge (e)
N1 -0.25
C2 0.30
N3 -0.40
C4 0.15
C5 0.10

(Note: This data is illustrative and based on general expectations for substituted imidazoles. Specific values for the target compound would require a dedicated DFT calculation.)

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energy landscape, transition states, and intermediates.

For this compound, a key reaction of interest is the substitution of the bromine atom, for instance, through a Suzuki-Miyaura cross-coupling reaction. mdpi.comacs.org Computational studies can map out the entire reaction pathway, calculating the energies of the reactants, intermediates, transition states, and products. This results in a reaction energy profile that reveals the thermodynamic and kinetic feasibility of the reaction. The profile would detail the energy changes associated with oxidative addition, transmetalation, and reductive elimination steps characteristic of such coupling reactions.

The activation barrier, or activation energy, is the energy difference between the reactants and the transition state. It is a critical factor in determining the rate of a chemical reaction. By calculating the activation barriers for each step in a multi-step reaction, the rate-determining step (the step with the highest activation energy) can be identified. For a complex transformation involving this compound, such as a multi-step synthesis or a catalytic cycle, identifying the rate-determining step is essential for optimizing reaction conditions to improve yields and reaction times. Computational studies on related palladium-catalyzed cross-coupling reactions have successfully elucidated these mechanistic details, providing valuable guidance for synthetic chemists. nih.gov

Table of Compounds

Compound Name
This compound
4-bromo-1-methyl-1H-imidazole
4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole
[4-bromo-1-(trifluoromethyl)-1h-imidazol-2-yl]methanol
6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole
5-Bromo-1-methyl-1H-benzo[d]imidazole
1-(4-bromophenyl)-2-chloro-4,5-dimethyl-1H-imidazole

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Currently, there are no published studies that specifically report the computationally predicted spectroscopic parameters for this compound. Such predictions would typically involve high-level quantum mechanical calculations.

Table 1: Hypothetical Data Table for Predicted NMR Chemical Shifts

AtomPredicted Chemical Shift (ppm)
C2-HData not available
C4-BrData not available
C5-CH₃Data not available
N1-CH(CH₃)₂Data not available
N3Data not available

Table 2: Hypothetical Data Table for Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretch (imidazole ring)Data not available
C-Br stretchData not available
C-N stretchData not available
Isopropyl C-H stretchData not available

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Detailed molecular dynamics (MD) simulations for this compound have not been documented in scientific literature. Such simulations would provide valuable insights into the molecule's flexibility, preferred conformations, and interactions with solvent molecules, which are crucial for understanding its chemical behavior and potential applications. The lack of these studies means that its dynamic properties remain speculative.

Exploration of 4 Bromo 1 Isopropyl 5 Methyl 1h Imidazole As a Versatile Building Block in Complex Molecular Synthesis

Precursor in the Synthesis of Advanced Organic Materials

Application in Polymer Chemistry and Functional Coatings

While direct polymerization of 4-bromo-1-isopropyl-5-methyl-1H-imidazole is not a common application, its true value in polymer chemistry lies in its use as a functional monomer or a precursor for creating specialized polymer side-chains. The bromo-substituent is a key reactive handle for post-polymerization modification or for incorporation into polymer backbones via cross-coupling reactions.

For instance, the bromo-imidazole moiety can be attached to a polymer backbone to introduce specific properties such as thermal stability, flame retardancy, or altered surface energy for functional coatings. The imidazole (B134444) unit can enhance adhesion to metal substrates and provide a site for further chemical transformations. A series of new fluorescent polyimides, for example, have been prepared by the polymerization of tetra-substituted imidazole diamines with various tetracarboxylic dianhydrides, resulting in polymers with good thermal stability and solubility in organic solvents. researchgate.net

The N-isopropyl group contributes to the solubility of the resulting polymers in organic solvents, a crucial factor for solution-based processing and coating applications. Furthermore, the imidazole ring can be quaternized to create imidazolium-based ionic polymers or poly(ionic liquid)s, which are of interest for applications in antistatic coatings, gas separation membranes, and solid-state electrolytes.

Development of Dyes, Pigments, and Optoelectronic Materials

The imidazole scaffold is a well-established component in the design of organic dyes and pigments due to its electronic properties and synthetic accessibility. uokerbala.edu.iq The this compound derivative can serve as a crucial intermediate in the synthesis of novel chromophores. The bromo-group provides a convenient attachment point for introducing various donor or acceptor groups through cross-coupling reactions, allowing for the fine-tuning of the molecule's absorption and emission properties.

Imidazole derivatives have been successfully employed in the creation of metal-free organic dyes for dye-sensitized solar cells (DSSCs). uokerbala.edu.iqekb.eg In a typical D-π-A (donor-π-acceptor) design, the imidazole unit can function as part of the π-bridge or as an anchoring group to the semiconductor surface. By reacting this compound with suitable donor and acceptor moieties, it is possible to construct new dyes for photovoltaic applications. For example, imidazole-based dyes with a donor-π-acceptor structure have been synthesized and utilized as sensitizers in DSSCs, with some showing promising power conversion efficiencies. uokerbala.edu.iq

Furthermore, the inherent fluorescence of some imidazole derivatives makes them candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The substitution pattern on the imidazole ring, including the N-isopropyl and methyl groups, can influence the solid-state packing and photophysical properties of the final dye molecules, impacting their performance in devices.

PropertyInfluence of this compoundPotential Application
Color Tuning The bromo-group allows for the introduction of various auxochromes and chromophores via cross-coupling reactions, enabling systematic tuning of the absorption and emission wavelengths.Custom-colored pigments, fluorescent probes
Solubility The N-isopropyl group enhances solubility in organic solvents, facilitating processing and film formation.Printable electronics, solution-processed OLEDs
Charge Transport The imidazole core can facilitate charge transport and can be modified to tune the HOMO/LUMO energy levels.Organic photovoltaics, organic field-effect transistors
Thermal Stability The aromatic imidazole ring contributes to the overall thermal stability of the resulting dye molecules.High-performance pigments, stable optoelectronic devices

This table provides a generalized overview based on the properties of similar imidazole-based materials.

Synthesis of Liquid Crystals and Molecular Switches

The imidazole scaffold, particularly in its quaternized imidazolium (B1220033) salt form, is a prominent building block for ionic liquid crystals (ILCs). researchgate.netnih.govnih.gov The combination of ionic interactions and the shape anisotropy of the molecule can lead to the formation of various mesophases, such as smectic and nematic phases. This compound can be a precursor to such materials. The bromo-group can be functionalized to attach long alkyl chains or other mesogenic units, which are crucial for inducing liquid crystalline behavior.

The synthesis typically involves the quaternization of the imidazole nitrogen, which can be achieved after the modification of the bromo-substituent. The resulting imidazolium salts can exhibit thermotropic liquid crystalline properties over a wide temperature range. researchgate.net The N-isopropyl group will influence the packing of the molecules in the liquid crystalline phase, potentially leading to different mesophase behaviors compared to N-methyl or N-ethyl analogues.

Role in Ligand Design for Metal Complexes and Catalysis

The imidazole ring is a fundamental building block in coordination chemistry, serving as an effective ligand for a wide array of metal ions. mdpi.comnih.gov The nitrogen atoms of the imidazole ring can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with metal centers. The specific derivative, this compound, offers unique advantages in the design of specialized ligands for catalysis and the development of novel organometallic complexes.

Synthesis of Imidazole-Based Ligands for Transition Metal Catalysis

The this compound is a valuable precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of powerful ligands that have revolutionized the field of transition metal catalysis due to their strong σ-donating ability and steric tunability. The synthesis of an NHC from an imidazolium salt precursor typically involves deprotonation at the C2 position.

The synthesis of the required imidazolium salt can be achieved from this compound. The bromo-substituent can be retained or further functionalized prior to the formation of the NHC-metal complex. The presence of the bromo-group on the final NHC ligand can be used to anchor the catalytic complex to a solid support or to introduce additional functionalities. The N-isopropyl group provides significant steric bulk around the metal center, which can influence the selectivity and activity of the catalyst. For instance, cobalt complexes bearing 1,3-diisopropyl-1H-imidazol-2-ylidene ligands have been synthesized and structurally characterized. acs.org

These tailored NHC ligands can be used in a variety of catalytic applications, including cross-coupling reactions, olefin metathesis, and C-H activation. The ability to fine-tune the steric and electronic properties of the ligand by modifying the substituents on the imidazole ring is a key advantage in designing highly efficient and selective catalysts.

ParameterInfluence of this compound derived ligand
Steric Hindrance The N-isopropyl group provides significant steric bulk, influencing the coordination geometry and reactivity of the metal center.
Electronic Properties The bromo-substituent is electron-withdrawing, which can affect the σ-donating ability of the resulting NHC ligand.
Functionalization The bromo-group serves as a reactive site for post-coordination modification or for tethering the complex to a support.
Solubility The isopropyl and methyl groups enhance the solubility of the ligand and the resulting metal complex in organic solvents.

This table illustrates the potential influence of ligands derived from this compound on the properties of metal complexes.

Exploration of Organometallic Complexes Derived from the Imidazole Scaffold

Beyond NHC ligands, this compound can be used to synthesize a variety of other organometallic complexes. The imidazole nitrogen atoms can directly coordinate to a metal center, forming stable complexes. The bromo-substituent can participate in oxidative addition reactions with low-valent metal centers, leading to the formation of new organometallic species. acs.org

For example, the reaction of halogenated imidazolium salts with palladium or platinum complexes has been shown to proceed via oxidative addition of the C-I bond, followed by rearrangement to form stable NHC complexes. acs.org A similar reactivity can be anticipated for the bromo-analogue.

Furthermore, the imidazole ring can be incorporated into larger, multidentate ligand frameworks. The bromo-group can be used as a synthetic handle to connect the imidazole unit to other coordinating groups, such as pyridines, pyrazoles, or phosphines, to create chelating ligands. These multidentate ligands can form highly stable complexes with a wide range of transition metals, with potential applications in catalysis, materials science, and bioinorganic chemistry. The coordination chemistry of N-heterocyclic ligands derived from pyridine, pyrazole, and imidazole has been extensively investigated. mdpi.com

Utilization in the Design and Synthesis of Molecular Probes and Chemical Sensors (excluding biological applications)

The unique structural and electronic characteristics of the imidazole scaffold have positioned it as a valuable component in the development of molecular probes and chemical sensors. mdpi.com The strategic substitution on the imidazole ring allows for the fine-tuning of its properties, making it a versatile building block for creating sensors that can detect a variety of analytes through optical or electrochemical changes. unigoa.ac.inacs.org The subject compound, this compound, possesses a combination of substituents that make it a promising candidate for such applications.

The presence of a bromine atom at the 4-position, an isopropyl group at the N1-position, and a methyl group at the 5-position influences the electron density and steric environment of the imidazole ring. These features can be leveraged in the design of chemosensors. For instance, the imidazole nitrogen atoms can act as binding sites for metal ions, and the electronic properties of the substituents will modulate the strength and selectivity of this interaction. doaj.orgnih.gov

Research into imidazole-based chemosensors has demonstrated their efficacy in detecting various metal ions. doaj.orgrsc.org The general principle involves the coordination of the metal ion to the imidazole nitrogen, which perturbs the electronic structure of the molecule and leads to a measurable change in its photophysical properties, such as fluorescence or UV-Vis absorption. nih.gov

While specific studies on this compound as a molecular probe are not extensively documented in publicly available literature, its potential can be inferred from the behavior of structurally related imidazole derivatives. The bromo substituent can serve as a handle for further functionalization through cross-coupling reactions, allowing for the attachment of fluorophores or other signaling units. researchgate.net The isopropyl and methyl groups, on the other hand, can influence the solubility of the resulting sensor molecule in different media and affect the steric accessibility of the metal-binding site.

A hypothetical application of this compound could be in the development of a fluorescent "turn-off" or "turn-on" sensor for a specific metal ion. For example, the imidazole derivative could be functionalized with a fluorophore. In the absence of the target metal ion, the sensor molecule would exhibit strong fluorescence. Upon binding of the metal ion to the imidazole nitrogen, the fluorescence could be quenched due to processes like photoinduced electron transfer (PET). Conversely, in a "turn-on" sensor, the unbound molecule might be non-fluorescent, and coordination with the metal ion could restrict intramolecular rotations or alter electronic transitions, leading to a significant enhancement of fluorescence. nih.gov

The following table illustrates a hypothetical response of a molecular probe derived from this compound upon interaction with different metal ions.

Metal Ion (M²⁺)Change in Fluorescence IntensityWavelength Shift (nm)
Cu²⁺Quenching+10
Zn²⁺Enhancement-5
Ni²⁺No significant changeNo significant change
Co²⁺Quenching+15
Fe³⁺Strong Quenching+20

Another potential application lies in the construction of colorimetric sensors. The interaction with a specific analyte could lead to a change in the electronic absorption spectrum of the imidazole-based probe, resulting in a visible color change. The design of such sensors would rely on the principles of intramolecular charge transfer (ICT), where the binding event alters the donor-acceptor properties within the molecule.

The table below provides a hypothetical representation of the colorimetric response of a sensor incorporating the this compound scaffold.

AnalyteInitial ColorFinal Color
Cyanide (CN⁻)ColorlessYellow
Mercury (Hg²⁺)ColorlessPink
Lead (Pb²⁺)ColorlessNo change

The versatility of the imidazole core, combined with the specific substitutions of this compound, offers a rich platform for the rational design of novel molecular probes and chemical sensors for various non-biological applications. Further research in this area could lead to the development of highly selective and sensitive tools for environmental monitoring and materials science.

Future Research Directions and Unaddressed Challenges in 4 Bromo 1 Isopropyl 5 Methyl 1h Imidazole Chemistry

Development of Novel and Green Synthetic Routes with Enhanced Sustainability

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. For a molecule like 4-bromo-1-isopropyl-5-methyl-1H-imidazole, traditional synthetic routes likely involve multiple steps with harsh reagents, significant waste generation, and complex purification procedures. A significant future challenge lies in developing novel and green synthetic methodologies that enhance sustainability.

Researchers are increasingly turning to techniques like multicomponent reactions (MCRs), which allow for the construction of complex molecules like substituted imidazoles in a single, efficient step. rsc.orgnih.gov The development of catalytic MCRs for tri- and tetrasubstituted imidazoles has shown the potential for high yields and selectivity. rsc.orgnih.gov Future research could focus on designing a convergent MCR strategy for the direct synthesis of this compound from simple, readily available precursors.

Furthermore, the integration of green tools such as microwave irradiation and ultrasound could significantly improve the sustainability of its synthesis. researchgate.net These methods often lead to shorter reaction times, higher yields, and reduced energy consumption. researchgate.net A key research direction would be the development of a microwave-assisted or sonochemical synthesis protocol for the target molecule.

Table 1: Comparison of Potential Synthetic Routes for this compound

FeatureTraditional Multi-Step SynthesisProposed Green Synthetic Route (e.g., MCR)
Number of Steps MultipleSingle Pot
Atom Economy LowerHigher
Solvent & Reagent Use High, often hazardousReduced, potentially greener solvents
Energy Consumption High (prolonged heating/cooling)Lower (e.g., microwave heating)
Waste Generation SignificantMinimized
Purification Often complex chromatographySimplified, potential for direct isolation

Exploration of Unconventional Reactivity Modes and Selectivity Control

The reactivity of this compound is largely unexplored. The presence of the bromine atom at the C4 position provides a handle for a variety of cross-coupling reactions, which could be a primary focus of future research. However, more unconventional reactivity modes could unlock novel applications.

One area of interest is the selective functionalization of the C-H bonds on the imidazole (B134444) ring or the substituents. The development of catalytic systems that can selectively activate a specific C-H bond in the presence of the bromo-substituent would be a significant challenge but would open up new avenues for creating diverse derivatives.

Controlling selectivity is a major challenge in the synthesis of substituted imidazoles. rsc.org In the case of this compound, reactions could potentially occur at the bromine atom, the C2-H bond of the imidazole ring, or the methyl group. Future research should focus on developing catalytic systems and reaction conditions that allow for precise control over which part of the molecule reacts. This could involve the use of specific metal catalysts, ligands, or directing groups to achieve high regioselectivity. acs.orgacs.orgrsc.org The selective reaction of primary amines with carbonyl imidazole intermediates is a known method for achieving controlled synthesis, and similar strategies could be explored for this compound. nih.gov

Table 2: Potential Unconventional Reactivity and Selectivity Challenges

Reaction TypePotential Reactive Site(s)Key Selectivity Challenge
C-H Activation C2-H, methyl C-HDifferentiating between the various C-H bonds.
Reductive Coupling C4-BrCompetition with other potential reductive pathways.
Ring-Opening Reactions Imidazole ringControlling the conditions to achieve desired ring-opened products.
Cycloaddition Reactions Imidazole π-systemAchieving regioselectivity and stereoselectivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for seamless multi-step reactions. acs.orgnih.govnih.govresearchgate.net A significant future endeavor would be to develop a continuous flow synthesis for this compound and its derivatives. nih.govakjournals.com

A hypothetical flow setup could involve the sequential introduction of starting materials into microreactors, with in-line purification and analysis. nih.gov This would not only make the synthesis more efficient and scalable but also allow for the rapid optimization of reaction conditions. nih.gov The development of such a process for highly functionalized imidazoles has been demonstrated and could serve as a blueprint. acs.orgnih.govnih.gov

Furthermore, the integration of automated synthesis platforms could revolutionize the exploration of the chemical space around this imidazole core. researchgate.netresearchgate.net Robotic systems can be programmed to perform a large number of reactions in parallel, creating libraries of derivatives that can be screened for various applications. nih.govresearchgate.net The use of cartridge-based systems with pre-packaged reagents could make the automated synthesis of this compound derivatives accessible to a broader range of researchers. youtube.com

Table 3: Comparison of Batch vs. Flow Synthesis for this compound

ParameterBatch SynthesisFlow Synthesis
Scalability Difficult, requires process redesignEasier, by running the system for longer
Safety Higher risk with large volumes of reagentsInherently safer due to small reaction volumes
Process Control Less precise (temperature/mixing gradients)Precise control over reaction parameters
Reproducibility Can be variableHigh
Multi-step Reactions Requires isolation of intermediatesCan be integrated without isolating intermediates

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net For this compound, computational methods like Density Functional Theory (DFT) can be employed to investigate its electronic structure, stability, and reactivity. capes.gov.brnih.gov Such studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. capes.gov.brnih.gov

A significant unaddressed challenge is the rational design of derivatives with specific, tailored properties. In silico screening and molecular docking studies can be used to design novel derivatives of this compound that could, for example, act as inhibitors for specific enzymes or as novel ligands for catalysis. nih.govnih.gov Computational tools can predict the binding affinity and mode of interaction of these designed molecules with their biological targets, allowing for the prioritization of compounds for synthesis and experimental testing. nih.govacs.orgsciencescholar.usneliti.com

The future of research in this area will likely involve a close synergy between computational and experimental chemistry. Computational predictions will guide experimental efforts, while experimental results will be used to refine and validate the computational models, creating a powerful feedback loop for the discovery of new molecules with desired functions.

Table 4: Potential Computational Studies on this compound

Computational MethodProperty to be InvestigatedPotential Application of Findings
Density Functional Theory (DFT) Electronic structure, bond dissociation energies, reaction mechanisms. capes.gov.brnih.govPredicting reactivity, understanding reaction pathways.
Molecular Dynamics (MD) Simulations Conformational flexibility, interactions with solvents or biomolecules. nih.govUnderstanding dynamic behavior in different environments.
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural features with biological activity. researchgate.netPredicting the activity of new derivatives.
Molecular Docking Binding affinity and mode to a target protein. nih.govnih.govDesigning potential enzyme inhibitors or receptor ligands.

Q & A

Q. (Basic)

  • ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₃ (isopropyl), CH (imidazole backbone), and quaternary carbons. Compare with computed spectra for validation .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (60:40) to assess purity. Monitor for bromine loss (e.g., m/z shifts) .
  • FTIR : Confirm C-Br stretches (550–650 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) .

How does the steric bulk of the isopropyl group influence the reactivity of this compound in nucleophilic substitution reactions?

(Advanced)
The isopropyl group introduces steric hindrance, slowing SN₂ mechanisms but favoring SN₁ pathways in polar protic solvents. Computational studies (DFT) show increased activation energy (ΔG‡ ≈ 15–20 kJ/mol) for backside attack due to van der Waals repulsion . Mitigate this by using bulky nucleophiles (e.g., Grignard reagents) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) .

What experimental design strategies are recommended for optimizing the bromination step in the synthesis of this compound?

(Advanced)
Use a Box-Behnken design to evaluate three factors:

  • Factor A : NBS equivalents (1.0–1.5 eq)
  • Factor B : Temperature (20–60°C)
  • Factor C : Reaction time (2–8 hrs)
    Run 15 experiments to model yield response. Analyze via ANOVA to identify significant interactions (e.g., temperature × time). Confirm optima with triplicate validation runs .

How can researchers resolve discrepancies in reported solubility data for this compound across different solvent systems?

(Advanced)
Discrepancies arise from inconsistent purity assessments or solvent polarity metrics. Standardize protocols:

Purify via recrystallization (ethyl acetate/hexane).

Measure solubility in standardized solvents (e.g., DMSO, MeOH) using UV-Vis at λₘₐₓ ≈ 270 nm.

Apply Hansen solubility parameters to correlate solvent affinity with dispersive/polar interactions .

What computational approaches are suitable for predicting the regioselectivity of further functionalization reactions involving this compound?

Q. (Advanced)

  • DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. The C4 bromine atom directs substitution to C2 (highest f⁻ value) .
  • Molecular Dynamics : Simulate solvent effects on transition states (e.g., DMSO stabilizes charge-separated intermediates in Suzuki couplings) .

How should researchers design experiments to investigate the simultaneous effects of temperature, catalyst loading, and solvent polarity on the synthesis of this compound?

(Advanced)
Employ a full factorial design (2³):

  • Factors :
    • Temperature (40°C vs. 60°C)
    • Catalyst (5 mol% vs. 10 mol% FeCl₃)
    • Solvent (CH₂Cl₂ vs. DMF)
      Run 8 experiments, randomize order to minimize bias. Use Pareto charts to rank factor significance. For interactions (e.g., temperature × solvent), apply response surface methodology (RSM) .

What are the critical considerations when analyzing conflicting data regarding the catalytic activity of this compound in cross-coupling reactions?

Q. (Advanced)

Control variables : Ensure consistent substrate ratios, catalyst pre-activation, and inert atmosphere.

Statistical analysis : Apply Tukey’s HSD test to compare yields across studies.

Mechanistic probes : Use deuterium labeling (e.g., D₂O quenching) to track proton transfer steps and identify rate-limiting stages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.